

VU0483605: A Selective mGluR1 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VU0483605

Cat. No.: B611762

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor (GPCR), is a key player in excitatory neurotransmission in the central nervous system (CNS). Its involvement in synaptic plasticity, learning, memory, and pain perception has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. **VU0483605** is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the mGluR1.^[1]^[2] As a PAM, **VU0483605** does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This document provides a comprehensive technical overview of **VU0483605**, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Data

VU0483605 exhibits high potency for both human and rat mGluR1 and displays excellent selectivity against other mGluR subtypes. The following tables summarize the key quantitative data for **VU0483605**.

Species	Receptor	Assay Type	Parameter	Value (μM)	Reference
Human	mGluR1	Calcium Mobilization	EC ₅₀	0.39	[1]
Rat	mGluR1	Calcium Mobilization	EC ₅₀	0.36	[1]

Table 1: Potency of **VU0483605** at mGluR1

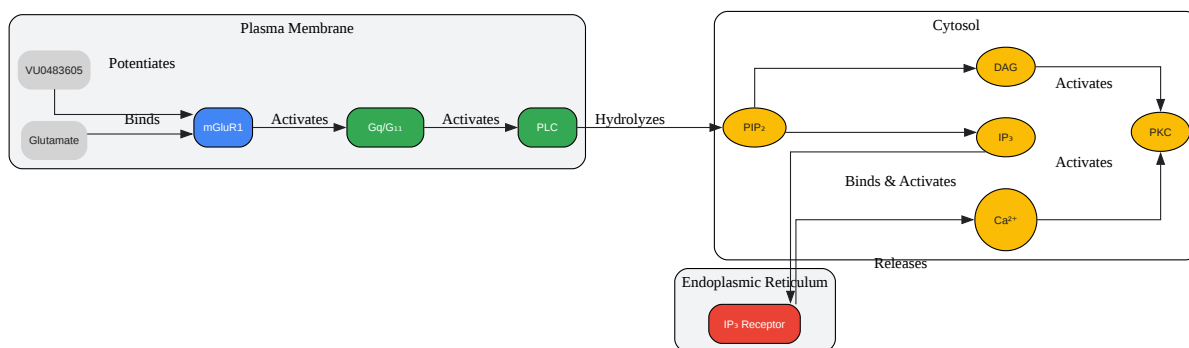
Receptor Subtype	Assay Type	Parameter	Activity	Reference
mGluR4	PAM Activity	EC ₅₀	>10 μM (inactive)	[1]
mGluR2, mGluR3, mGluR5, mGluR7, mGluR8	Not specified	-	Inactive	

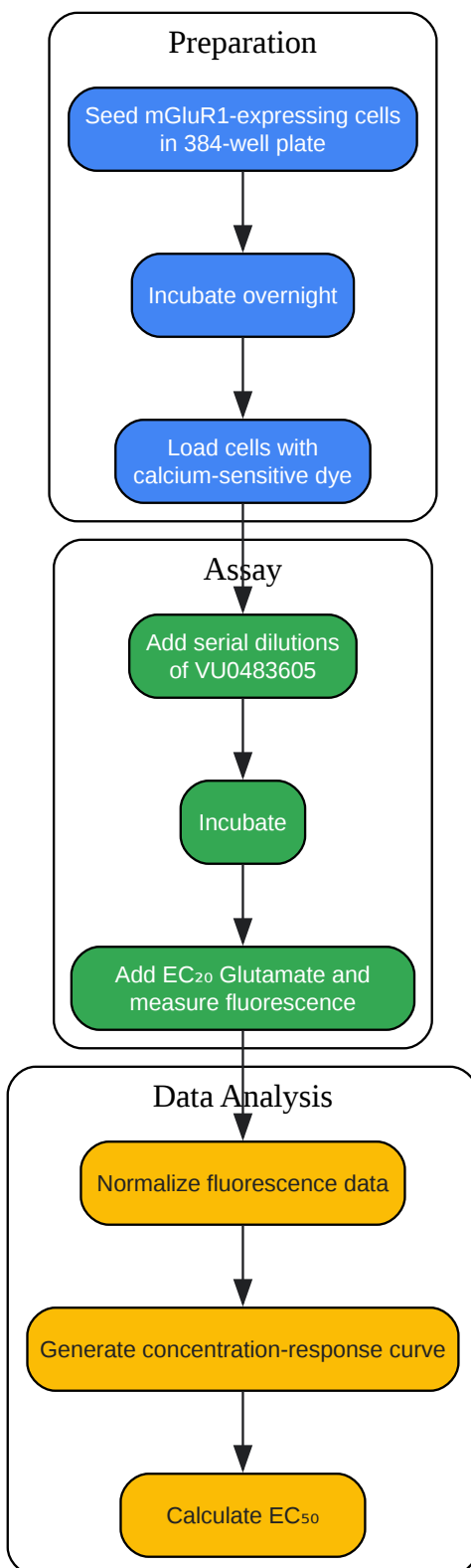
Table 2: Selectivity Profile of **VU0483605**

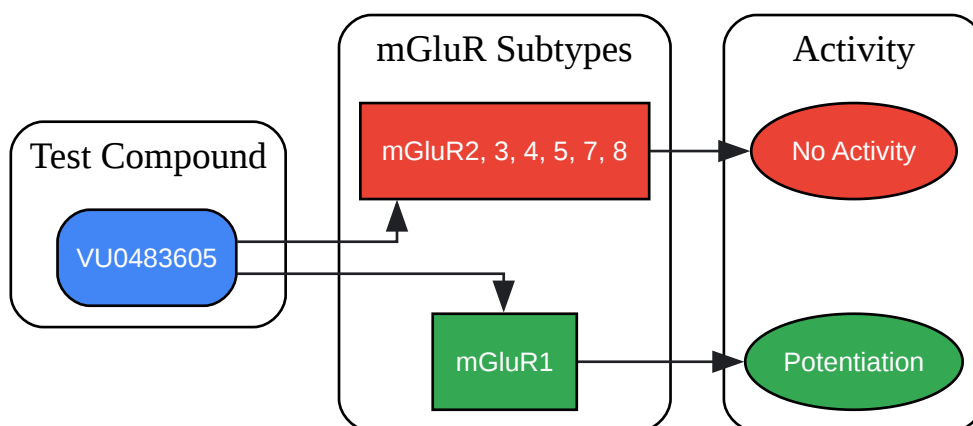
Signaling Pathways

mGluR1 is canonically coupled to the Gq/G₁₁ family of G-proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

VU0483605 potentiates this signaling cascade in the presence of glutamate.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical modulation of mutant mGlu1 receptors derived from deleterious GRM1 mutations found in schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [VU0483605: A Selective mGluR1 Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611762#vu0483605-as-a-selective-mglur1-modulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com